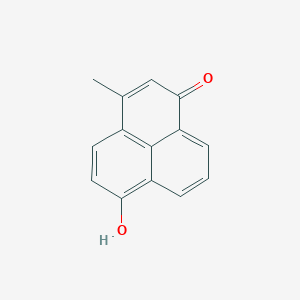
6-Hydroxy-3-methyl-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3-methyl-1H-phenalen-1-one is an organic compound that belongs to the phenalenone family It is characterized by a phenalenone core structure with a hydroxyl group at the 6th position and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methyl-1H-phenalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenalenone derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through selective hydroxylation reactions.
Methylation: The methyl group at the 3rd position is introduced using methylation reactions, often employing methyl iodide (MeI) as the methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Utilizing large reactors to carry out the hydroxylation and methylation reactions under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-methyl-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at various positions on the phenalenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
6-Hydroxy-3-methyl-1H-phenalen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methyl-1H-phenalen-1-one involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3,4,7,9-Pentahydroxy-6-methyl-1H-phenalen-1-one: This compound has multiple hydroxyl groups and exhibits different chemical properties.
Funalenone: A related compound with additional hydroxyl and methoxy groups, known for its collagenase inhibitory activity.
Uniqueness
6-Hydroxy-3-methyl-1H-phenalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group at the 6th position and a methyl group at the 3rd position differentiates it from other phenalenone derivatives.
Properties
CAS No. |
477202-50-9 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-hydroxy-3-methylphenalen-1-one |
InChI |
InChI=1S/C14H10O2/c1-8-7-13(16)11-4-2-3-10-12(15)6-5-9(8)14(10)11/h2-7,15H,1H3 |
InChI Key |
JIZDJFHQCJMDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC3=C(C=CC1=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


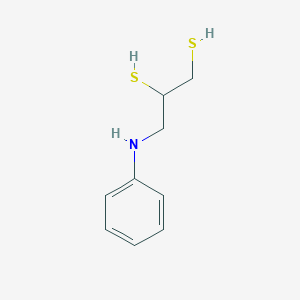
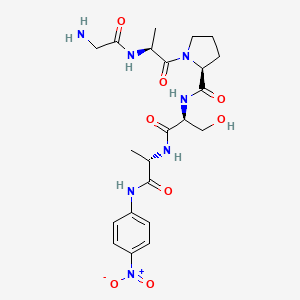

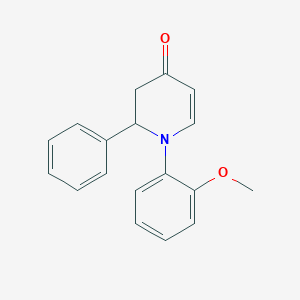
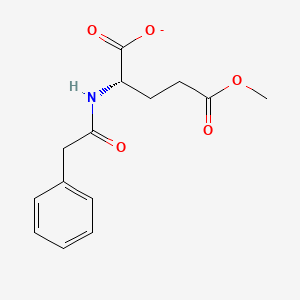
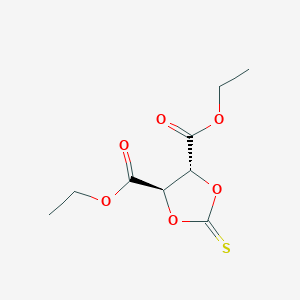
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
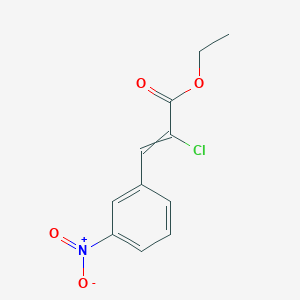
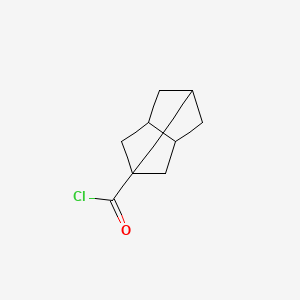
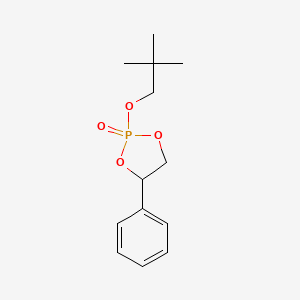
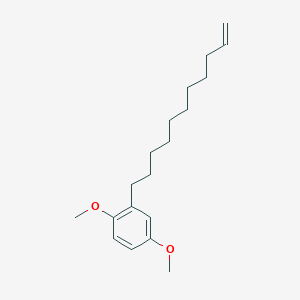
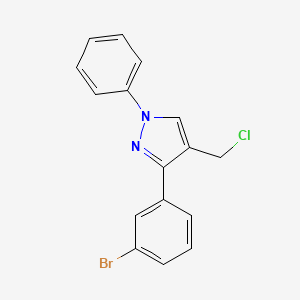

![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
